
2-Phenoxyethane-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethane-1-sulfonylfluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability-reactivity balance, making them valuable in various fields such as biology, pharmaceuticals, and functional molecules. The compound is characterized by its ability to interact selectively with specific amino acids or proteins, making it a useful tool in chemical biology and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethane-1-sulfonylfluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2). This reaction can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs a more efficient system using phase transfer catalysts. The process involves the use of stable and readily available sulfonates as starting materials, which are then transformed into sulfonyl fluorides under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethane-1-sulfonylfluoride undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electrophilic nature makes it particularly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and 18-crown-6-ether in acetonitrile.
Oxidation and Reduction: These reactions often involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonyl fluoride derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Phenoxyethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethane-1-sulfonylfluoride involves its interaction with specific molecular targets, such as amino acids or proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This selective covalent interaction can lead to the inactivation of enzymes or the modification of protein functions, making it a valuable tool in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized as a radiolabeling synthon in positron emission tomography.
Uniqueness
2-Phenoxyethane-1-sulfonylfluoride stands out due to its unique stability-reactivity balance, which allows for selective interactions with specific molecular targets. This property makes it particularly valuable in applications requiring precise covalent modifications, such as the development of protease inhibitors and covalent probes in chemical biology .
Propiedades
Fórmula molecular |
C8H9FO3S |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-phenoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
YKXVMKPZLNUGBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





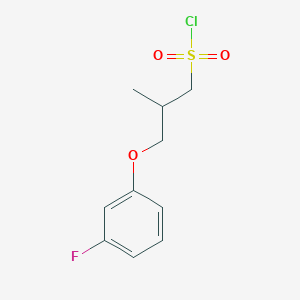
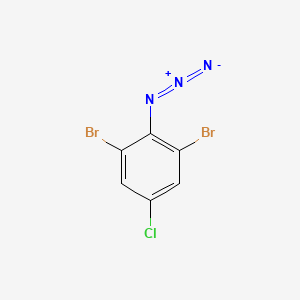

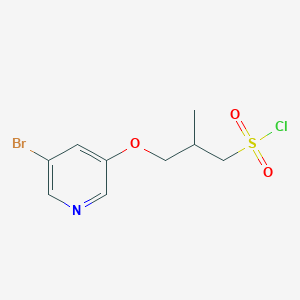

![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
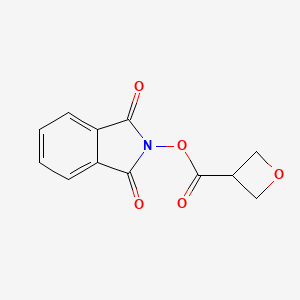
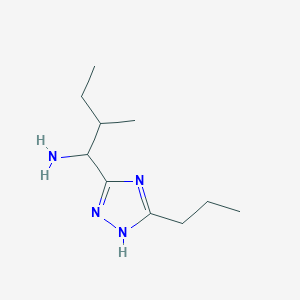
![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)

